Receptor Selectivity Profile: 19(R)-OH-PGE2 vs. PGE2 in Functional Tissue Bioassays
19(R)-OH-PGE2 exhibits a strictly selective agonist profile, contrasting sharply with the broad receptor activation of its parent compound, PGE2. In isolated tissue bioassays representing EP1, EP2, and EP3 receptor populations, PGE2 was equipotent in all three preparations [1]. In contrast, 19(R)-OH-PGE2 demonstrated significantly greater potency at the EP2 receptor population (cat trachea relaxation) compared to its activity at EP1 (guinea pig ileum contraction) and EP3 (chick ileum contraction) receptors [1]. Moreover, 19(R)-OH-PGE2 failed to stimulate FP receptors (cat iris), TP, DP, and IP receptors, as indicated by its inability to cause human platelet aggregation or inhibit ADP-induced aggregation [1]. This is a fundamental differentiation from PGE2, which can activate all these receptor subtypes.
| Evidence Dimension | Receptor Selectivity Profile |
|---|---|
| Target Compound Data | Selective EP2 agonist; minimal to no activity at EP1, EP3, FP, TP, DP, IP receptors in functional assays. |
| Comparator Or Baseline | PGE2: Equipotent agonist at EP1, EP2, EP3 receptors; active at FP, TP, DP, IP receptors. |
| Quantified Difference | Qualitative shift from pan-prostanoid activity (PGE2) to EP2-selective activity (19(R)-OH-PGE2). |
| Conditions | Isolated tissue bioassays: EP1 (guinea pig ileum contraction), EP2 (cat trachea relaxation), EP3 (chick ileum contraction), FP (cat iris), TP/DP/IP (human platelet aggregation). |
Why This Matters
Procurement of 19(R)-OH-PGE2 is essential for any experiment aiming to isolate EP2 receptor function without confounding off-target prostanoid effects, which is impossible to achieve with the promiscuous PGE2.
- [1] Woodward, D. F., et al. (1993). Identification of 19 (R)-OH prostaglandin E2 as a selective prostanoid EP2-receptor agonist. Prostaglandins, 46(4), 371-383. View Source
